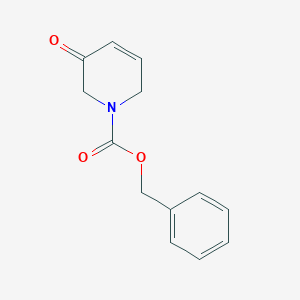
Benzyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid phenylmethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring, a carboxylic acid ester group, and a ketone group. It is often used in various chemical reactions and has applications in different fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid phenylmethyl ester can be achieved through several synthetic routes. One common method involves the condensation of 3-oxo-1(2h)-pyridinecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid phenylmethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The ketone group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid ethyl ester
- 3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid methyl ester
- 3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid propyl ester
Uniqueness
3,6-Dihydro-3-oxo-1(2h)-pyridinecarboxylic acid phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which can influence its reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl 3-oxo-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI Key |
BCWZIHUDABPCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















